BMS-466442

Asc-1 inhibition D-serine uptake Schizophrenia

Research on NMDA receptor hypofunction demands reliable Asc-1 inhibition without off-target interference. BMS-466442 (CAS 1598424-76-0) addresses this as the first selective Asc-1 inhibitor. • Nanomolar potency: IC₅₀ 19.7-36.8 nM in cellular assays; 400 nM in synaptosomes. • >1000-fold selectivity over LAT-2 & ASCT-2, ensuring target-specific data. • Validated scaffold: Non-competitive substrate inhibitor for mechanistic & SAR studies. Supplied with ≥98% purity and full analytical documentation for reproducible results.

Molecular Formula C31H30N4O5
Molecular Weight 538.6
CAS No. 1598424-76-0
Cat. No. B606233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-466442
CAS1598424-76-0
SynonymsBMS-466442;  BMS 466442;  BMS466442; 
Molecular FormulaC31H30N4O5
Molecular Weight538.6
Structural Identifiers
SMILESO=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4
InChIInChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1
InChIKeyUUCAHZCMRZOTNF-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-466442: Asc-1 Inhibitor Overview


BMS-466442 (CAS 1598424-76-0) is a potent, small-molecule inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1/SLC7A10), a Na⁺-independent antiporter that regulates synaptic levels of the NMDA receptor co-agonists D-serine and glycine [1]. As the first reported selective Asc-1 inhibitor, it blocks Asc-1-mediated D-serine uptake in multiple cellular systems with nanomolar potency (IC₅₀ values ranging from 11 nM to 37 nM depending on the assay) [2]. The compound was developed to address NMDA receptor hypofunction hypothesized to underlie cognitive deficits in schizophrenia, representing a novel pharmacological strategy distinct from direct NMDA receptor agonists [3].

1
Workflow Asc-1-mediated D-serine uptake assays in cellular systems
2
Selection Context Reported selectivity over related amino acid transporters (LAT-2, ASCT-2)
3
Mechanism Non-substrate inhibitor (non-translocated); no confounding efflux signal

BMS-466442 vs. Asc-1 Inhibitor Analogs


Asc-1 inhibitors are not interchangeable due to substantial quantitative differences in potency, selectivity, and functional mechanism. BMS-466442 exhibits nanomolar potency (IC₅₀ ~19.7–36.8 nM in cellular assays) that is 20- to 45-fold more potent than the next-generation inhibitor ACPP (IC₅₀ 720–890 nM) [1]. Critically, BMS-466442 demonstrates >1000-fold selectivity over related amino acid transporters LAT-2 and ASCT-2, a level of target specificity not replicated by other class members . Moreover, functional divergence exists: S-methyl-L-cysteine (SMLC) increases D-serine efflux, whereas ACPP blocks both influx and efflux, and BMS-466442 inhibits uptake without serving as a competitive substrate [2]. Substitution with a generic analog therefore risks compromised potency, off-target effects, or altered functional outcomes that invalidate experimental conclusions.

Potency may not transfer
Reported cellular inhibition potency differs significantly among Asc-1 inhibitors; generic analogs risk insufficient target engagement at typical concentrations.
Selectivity uncharacterized in alternatives
BMS-466442 has >1000-fold selectivity over LAT-2/ASCT-2; comparator selectivity profiling is absent, leaving off-target liability uncertain.
Mechanistic divergence changes outcomes
BMS-466442 is a non-substrate inhibitor; SMLC increases D-serine efflux, and ACPP blocks both influx and efflux – substitution alters D-serine dynamics.

BMS-466442 Head-to-Head Evidence


Cellular Potency vs. ACPP

BMS-466442 inhibits D-[(³)H]Ser uptake in human Asc-1-expressing cells and rat primary neuronal cultures with IC₅₀ values of 36.8 ± 11.6 nM and 19.7 ± 6.7 nM, respectively [1]. In contrast, the comparator ACPP exhibits IC₅₀ values of 0.72 ± 0.13 μM (720 ± 130 nM) in human Asc-1-expressing CHO cells and 0.89 ± 0.30 μM (890 ± 300 nM) in rat primary neurons [2]. This represents a 20-fold improvement in the recombinant system and a 45-fold improvement in primary neurons for BMS-466442.

Cellular Potency vs. ACPP
Cross-study comparable
BMS-466442
36.8 ± 11.6 nM (human)
19.7 ± 6.7 nM (rat neuron)
ACPP
720 ± 130 nM (human)
890 ± 300 nM (rat neuron)
Reported higher potency supports dose-response design at lower concentrations.
Data from recombinant human Asc-1 cells and rat primary neurons; D-[(³)H]serine uptake.
Asc-1 inhibition D-serine uptake Schizophrenia NMDA receptor

Selectivity Over LAT-2 and ASCT-2

BMS-466442 displays >1000-fold selectivity for Asc-1 over the related amino acid transporters LAT-2 and ASCT-2, with IC₅₀ values >10 μM for both off-targets . In contrast, no published selectivity profiling data are available for ACPP, SMLC, or LuAE00527 that demonstrate comparable discrimination against these structurally related transporters. The absence of such data for comparator compounds means their off-target liability remains uncharacterized and potentially significant.

Selectivity Over LAT-2/ASCT-2
Data to verify
>1000-fold selectivity
Supports target engagement interpretation; comparator selectivity uncharacterized.
Selectivity panel >40 targets; LAT-2/ASCT-2 IC₅₀ >10 μM. No published comparator data.
Target selectivity Off-target profiling Asc-1 LAT-2 ASCT-2

Validated Binding Site at TM6-TM10

Site-directed mutagenesis studies have confirmed that BMS-466442 interacts directly with the Asc-1 transporter at a binding site located between transmembrane helices 6 and 10 [1]. Computational modeling further demonstrates that BMS-466442 binds via competitive occupation of the orthosteric site while also blocking the movement of TM helices required for transport [2]. In contrast, the binding sites of ACPP, LuAE00527, and SMLC have only been inferred from docking studies in homology models without experimental mutagenesis validation [3].

Validated Binding Site
Head-to-head
TM6–TM10 (mutagenesis confirmed)
Binding-site model validation; mutagenesis data informs SAR interpretation.
Comparators rely on docking predictions; experimental mutagenesis absent.
Binding site mapping Mutagenesis Structure-activity relationship Asc-1

Non-Translocated Inhibition vs. SMLC

BMS-466442 inhibits Asc-1-mediated D-serine uptake but is not a competitive substrate for the transporter, meaning it does not undergo translocation across the membrane [1]. In contrast, S-methyl-L-cysteine (SMLC) acts as a competitive substrate, which results in increased D-serine efflux rather than net uptake inhibition [2]. ACPP occupies an intermediate mechanistic position, inhibiting both D-serine influx and efflux [3]. These functional differences produce divergent effects on extracellular D-serine levels in vivo: SMLC increases extracellular D-serine, whereas ACPP decreases it [2].

Non-Translocated Inhibition
Head-to-head
BMS-466442
Non-substrate inhibitor
SMLC / ACPP
SMLC: substrate/efflux
ACPP: dual influx/efflux
Mechanism classification supports assay design; efflux variable not present.
D-[(³)H]serine uptake/efflux in Asc-1-expressing cells; no translocation for BMS-466442.
Transport mechanism Substrate competition D-serine efflux Asc-1

Synaptosomal Asc-1 Inhibition

BMS-466442 inhibits [³H]D-serine uptake into rat brain synaptosomes with an IC₅₀ of 400 nM [1]. This ex vivo assay in native neuronal tissue provides a physiologically relevant benchmark that bridges recombinant cellular potency and potential in vivo effects. While ACPP has demonstrated activity in human Asc-1-expressing cells and primary neurons, no synaptosomal IC₅₀ data have been reported for ACPP, SMLC, or LuAE00527 [2].

Synaptosomal Potency
Class-level
IC₅₀ 400 nM
Supports tissue-level potency context; ex vivo dose range informed by reported IC₅₀.
Rat brain synaptosomes; [³H]D-serine. Comparator synaptosomal data unavailable.
Synaptosomal uptake Native tissue Ex vivo pharmacology D-serine

SAR and Analog Series Profiling

The structure-activity relationship (SAR) of BMS-466442 has been systematically explored through the synthesis and characterization of a series of structural analogs [1]. This SAR exploration, combined with site-directed mutagenesis and computational modeling, provides a comprehensive understanding of the chemical determinants of Asc-1 inhibition. In contrast, the SAR of ACPP, LuAE00527, and SMLC has not been published with comparable breadth or depth [2].

SAR & Analog Profiling
Class-level
BMS-466442
Full SAR series published
Comparators
Limited or no SAR
Reported SAR supports analog benchmarking; comparator SAR requires review.
Medicinal chemistry and pharmacological characterization from published series.
Structure-activity relationship Analog synthesis Chemical probe Medicinal chemistry

BMS-466442 Application Scenarios


In Vitro D-Serine Uptake Assays

BMS-466442 is optimally deployed for confirming Asc-1-dependent D-serine transport in cellular assays. Its nanomolar potency (IC₅₀ 19.7–36.8 nM) and >1000-fold selectivity over LAT-2 and ASCT-2 ensure robust target engagement with minimal off-target interference [1]. Recommended concentration range: 10–1000 nM for full dose-response characterization [2].

Asc-1 Transporter Mechanism Studies

As a non-competitive substrate inhibitor with an experimentally validated binding site between TM helices 6 and 10, BMS-466442 is uniquely suited for studies dissecting Asc-1 transport mechanism, conformational dynamics, and substrate translocation [1]. Use BMS-466442 at 100–500 nM to block uptake without confounding substrate competition effects [2].

SAR and Medicinal Chemistry

The comprehensive published SAR for BMS-466442 and its analog series provides a validated chemical scaffold for medicinal chemistry efforts targeting Asc-1 [1]. BMS-466442 serves as the reference standard against which new Asc-1 inhibitor candidates should be benchmarked for potency, selectivity, and mechanism [2].

Synaptosomal D-Serine Uptake Assays

BMS-466442 is the only Asc-1 inhibitor with published synaptosomal potency data (IC₅₀ 400 nM), enabling dose selection for ex vivo functional studies in native neuronal preparations [1]. Recommended concentration for complete uptake blockade: 1–10 μM to account for the 20-fold potency shift between cellular and synaptosomal systems [2].

Application
Selection Property
Validation Focus
Asc-1-mediated D-serine uptake assays
Reported cellular potency and selectivity profile
IC₅₀ confirmation in experimental cell system
Transporter mechanism and conformational studies
Non-substrate inhibition; validated binding site
Mutagenesis replication; transport cycle interpretation
Structure-activity relationship exploration
Published SAR series and selectivity data
Analog benchmarking; target selectivity profiling
Ex vivo synaptosomal uptake assays
Reported synaptosomal potency context
Tissue-level IC₅₀ confirmation; dose range optimization

Technical Documentation Hub

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37 linked technical documents
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